Chlorophénol rouge β-D-galactopyranoside sel de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

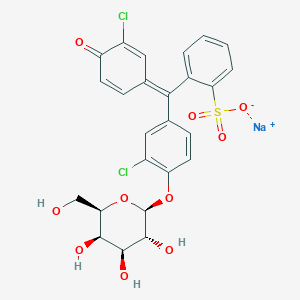

Chlorophenol red beta-D-galactopyranoside sodium salt, also known as CPRG, is a substrate that produces a dark red precipitate in the presence of β-galactosidase . It is commonly used for colorimetric assays . The lacZ gene is a popular reporter gene in transfection reactions because its product, β-galactosidase, is a very stable enzyme .

Molecular Structure Analysis

The empirical formula of Chlorophenol red beta-D-galactopyranoside sodium salt is C25H21Cl2O10S · Na . Its molecular weight is 607.39 .Chemical Reactions Analysis

Chlorophenol red beta-D-galactopyranoside sodium salt serves as a substrate for β-galactosidase (β-gal) which hydrolyzes CPRG to form chlorophenol red . This product is quantified by measuring its absorbance at 570 nm .Physical And Chemical Properties Analysis

Chlorophenol red beta-D-galactopyranoside sodium salt is a solid substance . It is orange-red to red in color . It is soluble in water at a concentration of 20 mg/mL . The storage temperature is -20°C .Applications De Recherche Scientifique

Tests de β-galactosidase

Le chlorophénol rouge β-D-galactopyranoside sert de substrat pour la β-galactosidase, une enzyme qui hydrolyse le CPRG pour former du chlorophénol rouge. Le changement de couleur du jaune au violet permet aux chercheurs de mesurer quantitativement l’activité de la β-galactosidase. Ce test est largement utilisé dans les études de biologie moléculaire et de biologie cellulaire .

Mécanisme D'action

Target of Action

The primary target of Chlorophenol red beta-D-galactopyranoside sodium salt (CPRG) is the enzyme β-galactosidase (β-gal) . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .

Mode of Action

CPRG serves as a substrate for β-galactosidase . When β-galactosidase interacts with CPRG, it hydrolyzes the compound, resulting in the formation of chlorophenol red . This reaction product is purple-colored .

Biochemical Pathways

The hydrolysis of CPRG by β-galactosidase is a key step in certain biochemical pathways, particularly in colorimetric assays . The formation of the purple-colored chlorophenol red allows for the quantification of β-galactosidase activity, which can be measured by its absorbance at 570 nm .

Pharmacokinetics

It’s known that cprg is soluble in water , which could potentially influence its bioavailability and distribution.

Result of Action

The hydrolysis of CPRG by β-galactosidase results in the formation of chlorophenol red . This reaction is commonly used in colorimetric assays to measure the expression levels of β-galactosidase in transfected cells . The lacZ gene, which encodes β-galactosidase, is a popular reporter gene in transfection reactions because its product, β-galactosidase, is a very stable enzyme .

Action Environment

The action of CPRG is influenced by various environmental factors. For instance, the stability of CPRG can be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the solubility of CPRG in water suggests that its action, efficacy, and stability could be influenced by the aqueous environment in which it is dissolved.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Chlorophenol red beta-D-galactopyranoside sodium salt interacts with the enzyme β-galactosidase . This enzyme hydrolyzes the compound to form chlorophenol red, a purple-colored product . The reaction can be quantified by measuring the absorbance at 570 nm .

Cellular Effects

In cellular processes, Chlorophenol red beta-D-galactopyranoside sodium salt is utilized to measure the expression levels of β-galactosidase in transfected cells . The lacZ gene, a popular reporter gene in transfection reactions, produces β-galactosidase, a very stable enzyme .

Molecular Mechanism

The molecular mechanism of Chlorophenol red beta-D-galactopyranoside sodium salt involves its hydrolysis by the enzyme β-galactosidase to form chlorophenol red . This reaction allows the quantification of β-galactosidase activity, as the product can be measured spectrophotometrically .

Temporal Effects in Laboratory Settings

In laboratory settings, Chlorophenol red beta-D-galactopyranoside sodium salt is stable for up to 1 week at 4°C after reconstitution .

Metabolic Pathways

Chlorophenol red beta-D-galactopyranoside sodium salt is involved in the metabolic pathway of β-galactosidase . The enzyme β-galactosidase hydrolyzes the compound, leading to the formation of chlorophenol red .

Propriétés

IUPAC Name |

sodium;2-[(Z)-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22Cl2O10S.Na/c26-15-9-12(5-7-17(15)29)21(14-3-1-2-4-20(14)38(33,34)35)13-6-8-18(16(27)10-13)36-25-24(32)23(31)22(30)19(11-28)37-25;/h1-10,19,22-25,28,30-32H,11H2,(H,33,34,35);/q;+1/p-1/b21-12-;/t19-,22+,23+,24-,25-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPHUXRLBORSKC-FXMGFCRPSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Cl)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=C\2/C=CC(=O)C(=C2)Cl)/C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Cl2NaO10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2450025.png)

![2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2450033.png)

![4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid](/img/structure/B2450034.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine](/img/structure/B2450037.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450040.png)

![tert-butyl 4-(hydroxymethyl)-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B2450041.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2450043.png)

![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2450046.png)